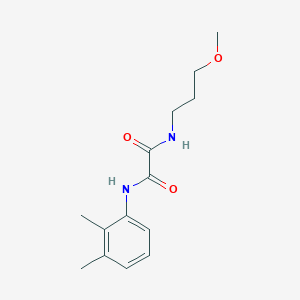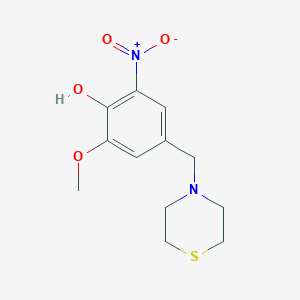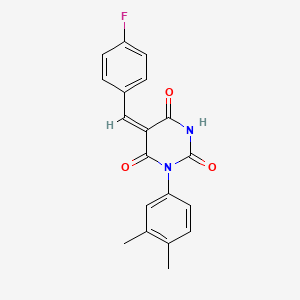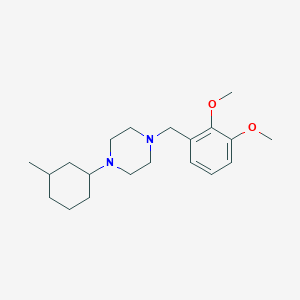
N-(2,3-dimethylphenyl)-N'-(3-methoxypropyl)ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dimethylphenyl)-N'-(3-methoxypropyl)ethanediamide, commonly known as DMPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPA belongs to the class of amides and is widely used in the pharmaceutical industry for its unique properties.
作用机制
The mechanism of action of DMPA involves the inhibition of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It targets the DNA replication and repair machinery of cancer cells, leading to cell cycle arrest and apoptosis. DMPA also modulates the immune system, enhancing the body's natural defense mechanisms against cancer cells.
Biochemical and Physiological Effects:
DMPA has been shown to affect various biochemical and physiological processes in the body. It has been found to modulate the expression of certain genes and proteins that are involved in cancer progression and metastasis. DMPA also affects the levels of certain neurotransmitters in the brain, leading to analgesic and anti-inflammatory effects.
实验室实验的优点和局限性
DMPA has several advantages for use in laboratory experiments, including its high potency, selectivity, and low toxicity. However, its limited solubility in water and other common solvents can pose a challenge for its use in certain experiments. Additionally, the high cost of synthesis and purification can limit its widespread use in research.
未来方向
There are several potential future directions for research on DMPA, including:
1. Development of more efficient and cost-effective synthesis methods for DMPA.
2. Investigation of the potential applications of DMPA in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases.
3. Study of the molecular mechanisms underlying the anticancer activity of DMPA, with a focus on identifying novel targets for cancer therapy.
4. Exploration of the potential synergistic effects of DMPA with other anticancer drugs, with the aim of developing more effective combination therapies.
5. Investigation of the potential use of DMPA as a diagnostic tool for cancer, based on its ability to target specific cancer cells.
合成方法
The synthesis of DMPA involves the reaction between 2,3-dimethylaniline and 3-chloropropionyl chloride in the presence of a base, followed by the addition of sodium methoxide. The resulting compound is then purified and characterized using various analytical techniques.
科学研究应用
DMPA has been extensively studied for its potential applications in the field of medicine, particularly in the treatment of cancer. It has been found to exhibit potent anticancer activity against various types of cancer cells, including breast, ovarian, and prostate cancer. DMPA has also been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation.
属性
IUPAC Name |
N'-(2,3-dimethylphenyl)-N-(3-methoxypropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-10-6-4-7-12(11(10)2)16-14(18)13(17)15-8-5-9-19-3/h4,6-7H,5,8-9H2,1-3H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWRRFWLXEMKLSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NCCCOC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-N'-(3-methoxypropyl)ethanediamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-amino-4-[(2-hydroxyethyl)amino]-2H-chromen-2-one](/img/structure/B5039574.png)
![2-({5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5039580.png)
![N-{4-[(ethylamino)sulfonyl]phenyl}-4-(pentanoylamino)benzamide](/img/structure/B5039586.png)

![2-{2-[4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B5039604.png)
![3,4-dimethoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide](/img/structure/B5039606.png)
![5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(4-fluorobenzyl)-2,4-imidazolidinedione](/img/structure/B5039611.png)
![(3R*,4R*)-1-(3-pyridinylmethyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5039628.png)

![5-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-3-(3-thienylmethyl)-1,2,4-oxadiazole](/img/structure/B5039638.png)
![7-[(2-hydroxyethyl)amino]-2-methyl-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B5039641.png)

![diethyl 5-({[(4-biphenylylcarbonyl)amino]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5039652.png)
